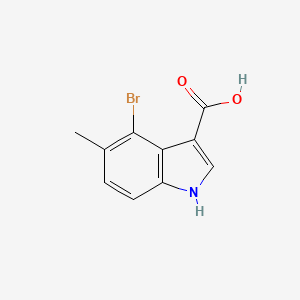
4-Bromo-5-methylindole-3-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-methylindole-3-carboxylic acid is a derivative of indole, a significant heterocyclic system found in various natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound, specifically, has a bromine atom at the fourth position, a methyl group at the fifth position, and a carboxylic acid group at the third position of the indole ring.
Preparation Methods
The synthesis of 4-Bromo-5-methylindole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination of 5-methylindole-3-carboxylic acid using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction typically takes place in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-Bromo-5-methylindole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to remove the bromine atom.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of an acid catalyst to form esters.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Bromo-5-methylindole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various biologically active molecules, including potential anticancer and antimicrobial agents.
Biological Studies: The compound is used in studies to understand the biological activities of indole derivatives and their interactions with biological targets.
Chemical Synthesis: It is employed in the synthesis of complex organic molecules and natural product analogs.
Mechanism of Action
The mechanism of action of 4-Bromo-5-methylindole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and carboxylic acid group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
4-Bromo-5-methylindole-3-carboxylic acid can be compared with other indole derivatives, such as:
5-Methylindole-3-carboxylic Acid: Lacks the bromine atom, which may result in different reactivity and biological activity.
4-Bromoindole-3-carboxylic Acid: Lacks the methyl group, which can affect its chemical properties and interactions.
Indole-3-carboxylic Acid: Lacks both the bromine and methyl groups, making it less substituted and potentially less reactive in certain reactions.
The presence of the bromine and methyl groups in this compound makes it unique and potentially more versatile in chemical synthesis and biological applications .
Properties
Molecular Formula |
C10H8BrNO2 |
|---|---|
Molecular Weight |
254.08 g/mol |
IUPAC Name |
4-bromo-5-methyl-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C10H8BrNO2/c1-5-2-3-7-8(9(5)11)6(4-12-7)10(13)14/h2-4,12H,1H3,(H,13,14) |
InChI Key |
BDTZHCABCBUMBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC=C2C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


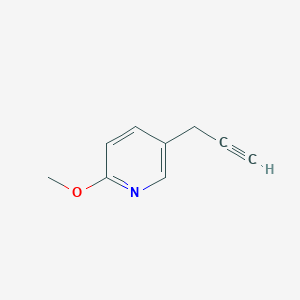
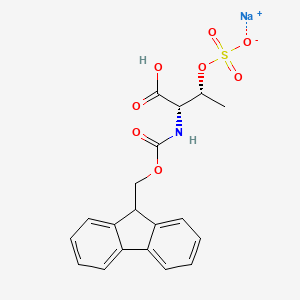
![[Exo-2-azabicyclo[2.2.1]heptan-6-yl]methanol](/img/structure/B12282759.png)
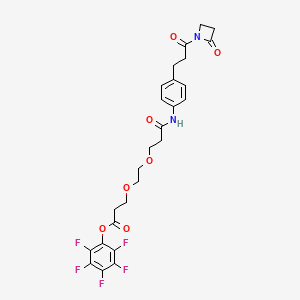

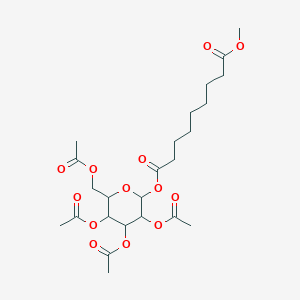
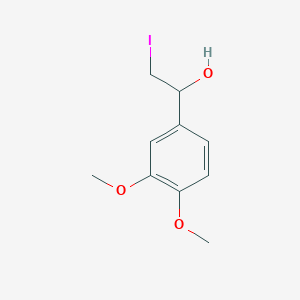

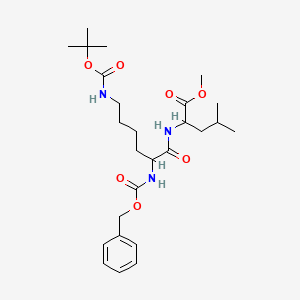

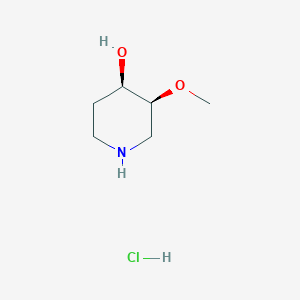
![tert-butyl (1S,4S)-7-hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12282811.png)
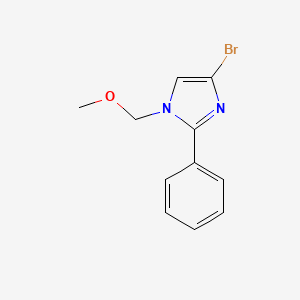
![2-[4-(4-Pentylphenyl)phenyl]ethanol](/img/structure/B12282822.png)
